![molecular formula C13H19NO3S B3846452 1-[4-(isopropylthio)butoxy]-2-nitrobenzene](/img/structure/B3846452.png)
1-[4-(isopropylthio)butoxy]-2-nitrobenzene
説明
1-[4-(isopropylthio)butoxy]-2-nitrobenzene, also known as MPTP, is a chemical compound that has been widely studied for its effects on the nervous system. MPTP was initially developed as a herbicide, but it was later discovered to be toxic to the dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. Despite its toxic effects, MPTP has been used extensively in scientific research to understand the mechanisms of Parkinson's disease and to develop new treatments.
作用機序
1-[4-(isopropylthio)butoxy]-2-nitrobenzene is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), a toxic compound that selectively damages dopaminergic neurons. MPP+ is taken up by the dopamine transporter into dopaminergic neurons, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
1-[4-(isopropylthio)butoxy]-2-nitrobenzene-induced neurotoxicity is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia, which are similar to the symptoms of Parkinson's disease. 1-[4-(isopropylthio)butoxy]-2-nitrobenzene has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
1-[4-(isopropylthio)butoxy]-2-nitrobenzene has several advantages as a tool for studying Parkinson's disease. It selectively targets dopaminergic neurons, allowing researchers to study the specific mechanisms underlying their degeneration. 1-[4-(isopropylthio)butoxy]-2-nitrobenzene-induced neurotoxicity is also rapid and reproducible, making it a useful model for screening potential neuroprotective agents.
However, there are also limitations to the use of 1-[4-(isopropylthio)butoxy]-2-nitrobenzene in lab experiments. Its toxic effects are irreversible, making it difficult to study the recovery of dopaminergic neurons after treatment. 1-[4-(isopropylthio)butoxy]-2-nitrobenzene-induced neurotoxicity also does not fully replicate the progressive nature of Parkinson's disease, which develops over a period of years rather than days.
将来の方向性
There are several future directions for research on 1-[4-(isopropylthio)butoxy]-2-nitrobenzene and Parkinson's disease. One area of focus is the development of new neuroprotective agents that can prevent or reverse 1-[4-(isopropylthio)butoxy]-2-nitrobenzene-induced neurotoxicity. Another area of research is the use of 1-[4-(isopropylthio)butoxy]-2-nitrobenzene in combination with other neurotoxins to better model the complex mechanisms underlying Parkinson's disease. Finally, there is a need for more research on the long-term effects of 1-[4-(isopropylthio)butoxy]-2-nitrobenzene exposure, as well as its potential as a tool for studying other neurodegenerative disorders.
科学的研究の応用
1-[4-(isopropylthio)butoxy]-2-nitrobenzene has been widely used in scientific research to understand the mechanisms of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. 1-[4-(isopropylthio)butoxy]-2-nitrobenzene is known to cause selective damage to these neurons, leading to symptoms similar to Parkinson's disease in humans and animal models.
特性
IUPAC Name |
1-nitro-2-(4-propan-2-ylsulfanylbutoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11(2)18-10-6-5-9-17-13-8-4-3-7-12(13)14(15)16/h3-4,7-8,11H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLACMICGHZZLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(2-tert-butylphenoxy)pentyl]morpholine](/img/structure/B3846382.png)
![4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846388.png)
![3-[4-(2,6-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846394.png)
![1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole](/img/structure/B3846397.png)
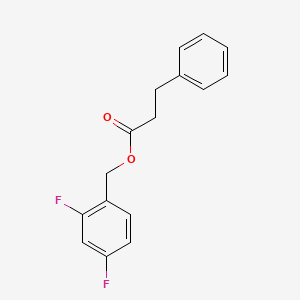
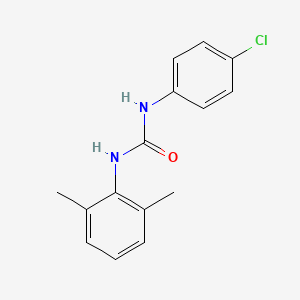
![2,2-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3846412.png)
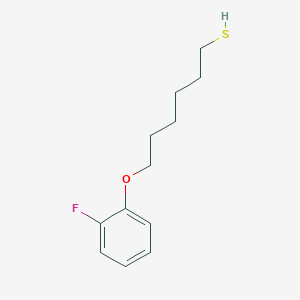
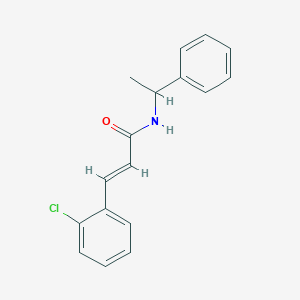

![3-[4-(2,4-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846438.png)
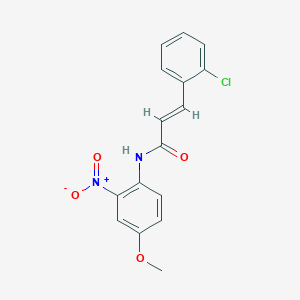
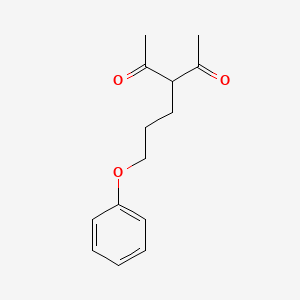
![1-[4-(2-naphthyloxy)butyl]-1H-imidazole](/img/structure/B3846470.png)